molecular formula C9H17NOS B14878586 9-Thia-1-azaspiro[5.5]undecan-4-ol

9-Thia-1-azaspiro[5.5]undecan-4-ol

Cat. No.: B14878586
M. Wt: 187.30 g/mol
InChI Key: JXXVNNCQMMGFQO-UHFFFAOYSA-N
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Description

9-Thia-1-azaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound is part of a broader class of spirocyclic compounds, which have gained significant interest in medicinal chemistry due to their potential as drug-like molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Thia-1-azaspiro[5.5]undecan-4-ol can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthetic routes that are optimized for large-scale production. These methods often utilize olefin metathesis reactions with catalysts such as Grubbs catalyst, although these routes can be complex and expensive .

Chemical Reactions Analysis

Types of Reactions

9-Thia-1-azaspiro[5.5]undecan-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Scientific Research Applications

9-Thia-1-azaspiro[5.5]undecan-4-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Thia-1-azaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential molecules required for the survival of Mycobacterium tuberculosis. This inhibition leads to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-Thia-1-azaspiro[5.5]undecan-4-ol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique sulfur atom in the spirocyclic scaffold, which can impart different chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H17NOS

Molecular Weight

187.30 g/mol

IUPAC Name

9-thia-1-azaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C9H17NOS/c11-8-1-4-10-9(7-8)2-5-12-6-3-9/h8,10-11H,1-7H2

InChI Key

JXXVNNCQMMGFQO-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CCSCC2)CC1O

Origin of Product

United States

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